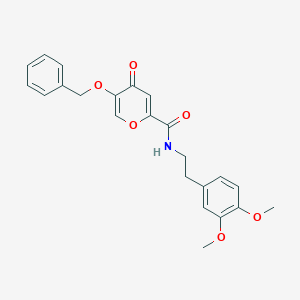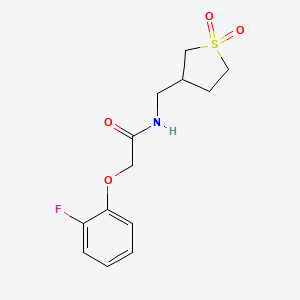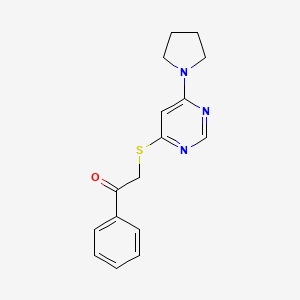![molecular formula C19H20BrNO3 B2486529 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide CAS No. 1421529-21-6](/img/structure/B2486529.png)
2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a methoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. This is followed by the introduction of the hydroxy-tetrahydronaphthalene moiety through a series of reactions that may include alkylation, reduction, and cyclization steps. The final product is obtained after purification, typically using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can produce a variety of new compounds with different functional groups.
科学研究应用
2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups.
作用机制
The mechanism of action of 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group can participate in hydrogen bonding and electrostatic interactions, which can affect the compound’s binding affinity to enzymes or receptors. The methoxybenzamide moiety can also play a role in the compound’s overall activity by influencing its solubility and stability.
相似化合物的比较
Similar Compounds
- 4-bromo-2-hydroxybenzaldehyde
- 2-(benzyloxy)-4-bromobenzaldehyde
- 1-(6-bromobenzofuran-2-yl)ethanone
Uniqueness
Compared to these similar compounds, 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of the hydroxy-tetrahydronaphthalene moiety, in particular, sets it apart and provides additional opportunities for chemical modifications and biological interactions.
属性
IUPAC Name |
2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-24-15-6-7-17(20)16(10-15)18(22)21-12-19(23)9-8-13-4-2-3-5-14(13)11-19/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWKJXWIBRHJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
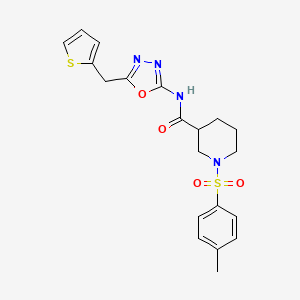
![1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2486448.png)
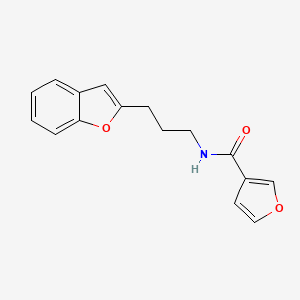
![methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2486450.png)
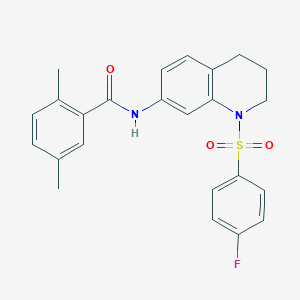
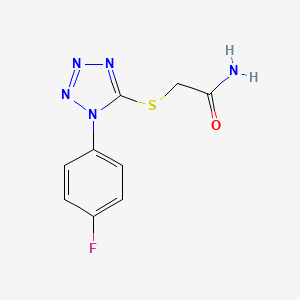
![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
![N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486455.png)
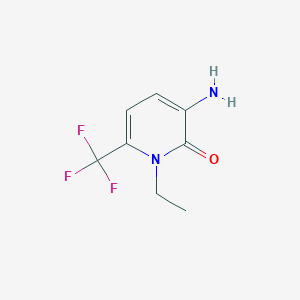
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
